molecular formula C27H31N3O4 B1193189 NAP

NAP

Cat. No. B1193189
M. Wt: 461.56
InChI Key: COQZBDBMRLFDRK-XGTKUTNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NAP is a potent and selective antagonist for the μ-opioid receptor (MOR).

Scientific Research Applications

Narcoleptic Approach Paradigm (NAP) in Sleep Research

The Narcoleptic Approach Paradigm (this compound) is pivotal in sleep research, particularly in the study of dream sleep (REM) and non-dream sleep (NREM). It utilizes individuals with narcolepsy to investigate REM sleep onset, offering a unique perspective in neuroscientific sleep research. This approach has led to significant insights in psychological and physiological aspects of sleep (Scrima, 1982).

This compound in Intellectual Property and Structural Genomic Data

This compound also refers to nonassociated polymeric structures in genomic research. Its patenting implications highlight the delicate balance between open access for knowledge dissemination and exclusivity for encouraging scientific research and development. This debate is particularly relevant for genomic inventions and their applications (Sung, 2004).

Nonoverlap of All Pairs (this compound) in Single-Case Research

In single-case research, Nonoverlap of All Pairs (this compound) is an index used to measure data overlap between phases. It serves as a novel effect size indicator, aiding in more accurate analysis in behavioral therapy studies. This compound has proven effective in differentiating typical single-case research results and in correlating with established effect size indices (Parker & Vannest, 2009).

This compound in Environmental Protection Law

This compound is also referenced in environmental protection law, specifically the National Action Plan for Human Rights 2015-2019. It examines the application of the Guiding Principles for Business and Human Rights in environmental law, highlighting inconsistencies between amended legal norms and the this compound Human Rights (Joesoef, 2022).

Influence of this compound Deprivation in Scientific Problem Solving

Research on this compound deprivation has shown its impact on heuristic information application and the activation process of prototype events in scientific innovation problem solving. This highlights the importance of napping habits on cognitive functions related to problem-solving and creativity (Li Wen-f, 2015).

This compound System in Sleep Monitoring

The noninvasive analysis of physiological signals (NAPS) system, a ballistocardiography-based tool, is developed for sleep monitoring. It measures heart rate, breathing rate, and musculoskeletal movement, demonstrating its utility as a general sleep analysis tool (Mack et al., 2009).

Intelligent Biological Alarm Clock Using this compound

This compound has been employed in the development of an intelligent biological alarm clock for monitoring autonomic nervous recovery during naps. This innovation is based on ECG and EEG data, improving this compound efficiency and fatigue recovery (Xie et al., 2019).

This compound Recording in Surgical Management

Nerve action potential (this compound) recording is a critical tool in surgical management, especially in nerve injury cases. It provides insight into the regenerative potential of damaged nerves, aiding in optimal management strategies (Tiel et al., 1996).

properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.56

IUPAC Name

N-Isonicotinoyl-beta-naltrexamine; N-((4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-3-methylisonicotinamide

InChI

InChI=1S/C27H31N3O4/c1-15-13-28-10-7-18(15)25(32)29-19-6-8-27(33)21-12-17-4-5-20(31)23-22(17)26(27,24(19)34-23)9-11-30(21)14-16-2-3-16/h4-5,7,10,13,16,19,21,24,31,33H,2-3,6,8-9,11-12,14H2,1H3,(H,29,32)/t19-,21-,24+,26+,27-/m1/s1

InChI Key

COQZBDBMRLFDRK-XGTKUTNFSA-N

SMILES

O[C@@]1([C@@]23CC4)[C@@H](CC5=CC=C(O)C(O[C@H]3[C@H](NC(C(C=CN=C6)=C6C)=O)CC1)=C52)N4CC7CC7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NAP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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